N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a complex organic molecule characterized by its distinct chemical structure, which includes a bithiophene moiety, a methoxyphenyl group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common route starts with the preparation of the key intermediate, 2,3'-bithiophene. This intermediate undergoes a series of functional group modifications, including:
Ethylation: : The bithiophene is ethylated using appropriate alkylating agents under specific conditions.
Methoxylation: : The phenyl group is then methoxylated using methoxy reagents.
Amidation: : Finally, the acetamide group is introduced via an amidation reaction with acetic anhydride and an amine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow synthesis may also be employed to enhance the efficiency and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide undergoes various types of reactions, including:
Oxidation: : In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Reacts with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
The compound often reacts with:
Oxidizing Agents: : To form oxidized derivatives.
Reducing Agents: : Leading to reduced forms with altered functional groups.
Nucleophiles: : Facilitating substitution reactions that can modify the aromatic or acetamide portions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their unique properties.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide has significant applications in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Used in the manufacture of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The precise pathways involved include signal transduction mechanisms that are currently under investigation.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3-methoxyphenoxy)acetamide stands out due to its dual bithiophene and methoxyphenyl groups, which impart unique electronic and steric properties.
List of Similar Compounds
2,3'-Bithiophene derivatives: : Varying in substituents and functional groups.
Methoxyphenylacetamides: : Similar in structure but differing in substituent positions or additional functional groups.
This compound holds significant potential due to its versatile chemical nature and applicability across various fields
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-3-2-4-16(11-15)23-12-19(21)20-9-7-17-5-6-18(25-17)14-8-10-24-13-14/h2-6,8,10-11,13H,7,9,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAFNKVIDAMRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.